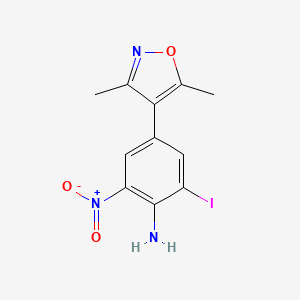
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure characterized by an isoxazole ring substituted with dimethyl groups, an iodine atom, and a nitro group attached to an aniline moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline typically involves multiple steps, starting with the formation of the isoxazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The introduction of the iodine and nitro groups is achieved through electrophilic substitution reactions. The final step involves the coupling of the isoxazole derivative with an aniline compound under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions: 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-(3,5-Dimethylisoxazol-4-yl)-2-amino-6-nitroaniline.
Substitution: Formation of azido derivatives or other substituted products.
科学研究应用
4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring and iodine atom contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
- 4-(3,5-Dimethylisoxazol-4-yl)-2-chloro-6-nitroaniline
- 4-(3,5-Dimethylisoxazol-4-yl)-2-bromo-6-nitroaniline
- 4-(3,5-Dimethylisoxazol-4-yl)-2-fluoro-6-nitroaniline
Comparison: Compared to its analogs, 4-(3,5-Dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline exhibits unique properties due to the presence of the iodine atom. Iodine’s larger atomic size and higher polarizability enhance the compound’s reactivity and binding affinity to specific targets. This makes it a valuable compound for studies requiring high specificity and reactivity.
属性
分子式 |
C11H10IN3O3 |
|---|---|
分子量 |
359.12 g/mol |
IUPAC 名称 |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C11H10IN3O3/c1-5-10(6(2)18-14-5)7-3-8(12)11(13)9(4-7)15(16)17/h3-4H,13H2,1-2H3 |
InChI 键 |
UTICYFGULAXWJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)I)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


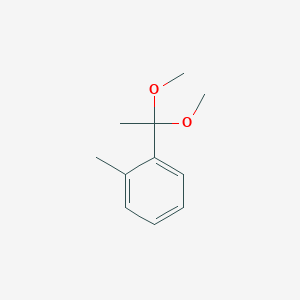
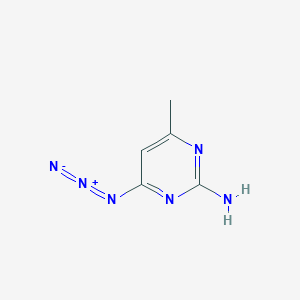
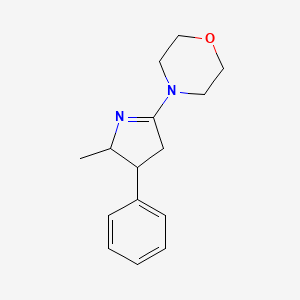
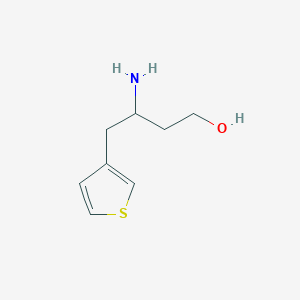
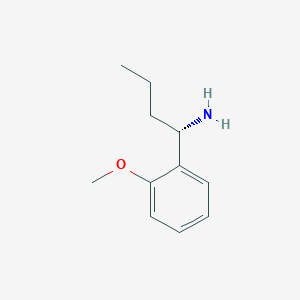
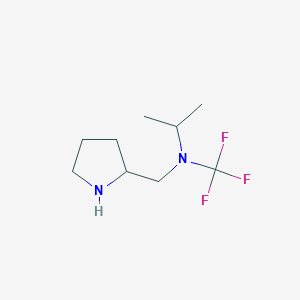
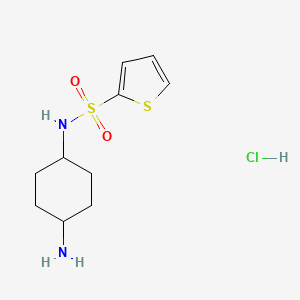
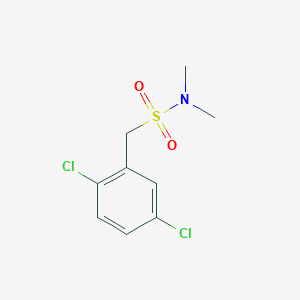
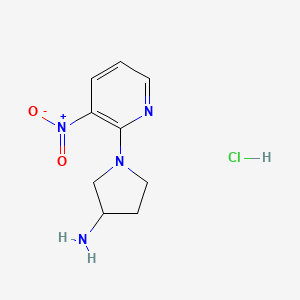
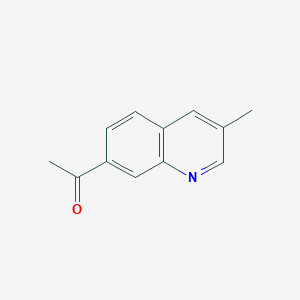
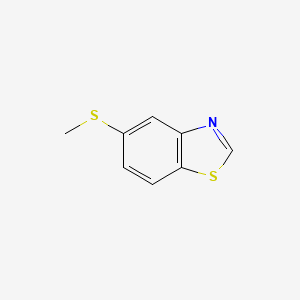
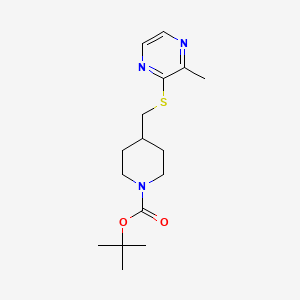
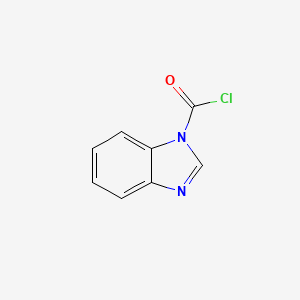
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
